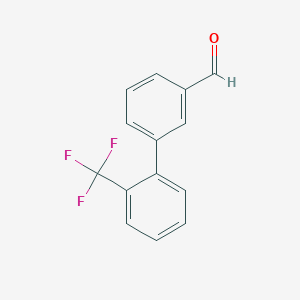

2'-Trifluoromethyl-biphenyl-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQDVSPEJKKYQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362626 | |

| Record name | 2'-Trifluoromethyl-biphenyl-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675596-31-3 | |

| Record name | 2′-(Trifluoromethyl)[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675596-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Trifluoromethyl-biphenyl-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675596-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins two key building blocks: 3-formylphenylboronic acid and 1-bromo-2-(trifluoromethyl)benzene. The aldehyde functional group is compatible with the reaction conditions, making protection and deprotection steps unnecessary.

The general transformation is depicted below:

Caption: General synthetic scheme for this compound.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 3-Formylphenylboronic acid | 87199-16-4 | 149.94 |

| 1-Bromo-2-(trifluoromethyl)benzene | 392-83-6 | 225.01 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 |

| Toluene | 108-88-3 | 92.14 |

| Ethanol | 64-17-5 | 46.07 |

| Water (deionized) | 7732-18-5 | 18.02 |

| Ethyl Acetate | 141-78-6 | 88.11 |

| Brine (saturated NaCl solution) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |

Reaction Setup and Procedure

-

Reaction Assembly: A 100 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The glassware should be oven-dried prior to use.

-

Reagent Addition: To the flask, add 3-formylphenylboronic acid (1.2 equivalents), 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

-

Solvent and Base Addition: A degassed solvent mixture of toluene and ethanol (e.g., 4:1 v/v) is added to the flask to dissolve the reagents. Subsequently, a 2M aqueous solution of sodium carbonate (2.0 equivalents) is added.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-90 °C) under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

Work-up and Purification

-

Quenching and Extraction: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis. Please note that yields can vary based on reaction scale and optimization of conditions.

| Parameter | Value |

| Reactants | |

| 3-Formylphenylboronic acid | 1.2 mmol |

| 1-Bromo-2-(trifluoromethyl)benzene | 1.0 mmol |

| Catalyst | |

| Pd(PPh₃)₄ | 0.03 mmol |

| Base | |

| Na₂CO₃ (2M aq.) | 2.0 mmol |

| Solvents | |

| Toluene | 20 mL |

| Ethanol | 5 mL |

| Conditions | |

| Temperature | 85 °C |

| Time | 8 hours |

| Product | |

| Expected Yield | 75-90% |

| Purity (post-chromatography) | >95% |

Visualization of Key Processes

Synthetic Workflow

The overall workflow for the synthesis, work-up, and purification is illustrated below.

Caption: Experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

An In-Depth Technical Guide to 2'-Trifluoromethyl-biphenyl-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde. This compound, belonging to the class of trifluoromethylated biphenyls, is of significant interest in medicinal chemistry and drug discovery due to the unique properties imparted by the trifluoromethyl group.[1]

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₉F₃O | [2] |

| Molecular Weight | 250.22 g/mol | [2] |

| Boiling Point | 344.0 ± 42.0 °C | Predicted |

| Density | 1.251 ± 0.06 g/cm³ | Predicted |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Synthesis

The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. This versatile palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

A general protocol for the synthesis of biphenyl derivatives via Suzuki-Miyaura coupling is as follows. Please note that specific reaction conditions for this compound may require optimization.

Reactants:

-

3-Formylphenylboronic acid

-

1-Bromo-2-(trifluoromethyl)benzene

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a reaction vessel, add 3-formylphenylboronic acid, 1-bromo-2-(trifluoromethyl)benzene, a palladium catalyst, and a base.

-

Add the chosen solvent system.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Logical Workflow for Suzuki-Miyaura Coupling:

Figure 1: General workflow for the synthesis of biphenyl compounds via Suzuki-Miyaura coupling.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectral features can be inferred from the analysis of similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The aldehyde proton should appear as a singlet further downfield (δ 9.5-10.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the trifluoromethyl group influencing the chemical shifts of the adjacent carbons. The carbonyl carbon of the aldehyde will be observed in the characteristic downfield region (δ 190-200 ppm).

-

FT-IR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the aldehyde group around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The C-F stretching vibrations of the trifluoromethyl group typically appear in the region of 1000-1350 cm⁻¹.

Role in Drug Development and Signaling Pathways

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance various properties of drug candidates.[1] The -CF₃ group can improve metabolic stability, increase lipophilicity (which can affect cell membrane permeability), and alter the electronic properties of the molecule, potentially leading to stronger binding interactions with biological targets.

Biphenyl scaffolds are also prevalent in a wide range of biologically active compounds.[3] While no specific biological activities or signaling pathway modulation have been reported for this compound itself, its structural motifs suggest potential for investigation in various therapeutic areas. The aldehyde functional group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening.

Potential Signaling Pathway Interactions:

Given the structural similarities to other biologically active biphenyl compounds, potential (though currently hypothetical) areas of investigation for this molecule could include its interaction with various signaling pathways. The diagram below illustrates a generalized representation of how a small molecule inhibitor, such as a derivative of the title compound, might interact with a cellular signaling cascade.

Figure 2: Hypothetical interaction of a small molecule inhibitor with a generic signaling pathway.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2'-Trifluoromethyl-biphenyl-3-carbaldehyde: Synthesis, Identification, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde, a key intermediate in pharmaceutical research and development. This document details the compound's identification, physicochemical properties, a probable synthetic route via Suzuki-Miyaura coupling, and standard analytical methods for its characterization. This guide is intended to serve as a valuable resource for scientists engaged in medicinal chemistry and drug discovery.

Compound Identification

This compound is a biphenyl derivative characterized by a trifluoromethyl group at the 2' position and a carbaldehyde (formyl) group at the 3 position.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 675596-31-3[1] |

| Molecular Formula | C₁₄H₉F₃O[1] |

| Molecular Weight | 250.22 g/mol [1] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CC=CC=C2C(F)(F)F)C=O |

| InChI Key | InChIKey=... |

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively published. However, based on its structure, the following properties can be inferred:

| Property | Predicted Value |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| Boiling Point | Not available |

| Melting Point | Not available |

Synthesis

The most probable and widely employed method for the synthesis of unsymmetrical biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.

For the synthesis of this compound, the likely starting materials are 3-formylphenylboronic acid and 1-bromo-2-(trifluoromethyl)benzene .

Proposed Synthetic Pathway

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized experimental protocol based on similar syntheses.[2][3][4][5] Optimization of reaction conditions (catalyst, base, solvent, temperature, and reaction time) may be necessary to achieve high yields.

Materials:

-

3-formylphenylboronic acid

-

1-bromo-2-(trifluoromethyl)benzene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., anhydrous potassium carbonate or sodium carbonate)

-

Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-formylphenylboronic acid (1.2 equivalents), 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent), and the base (2.0 equivalents).

-

Add the palladium catalyst (0.05 equivalents).

-

The flask is evacuated and backfilled with an inert gas three times.

-

Add the degassed solvent system.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a period of 12-24 hours, or until TLC or GC-MS analysis indicates the consumption of the starting materials.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Identification and Characterization

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets in the range of 7.0-8.5 ppm), Aldehyde proton (singlet around 10.0 ppm). |

| ¹³C NMR | Aromatic carbons (signals between 120-150 ppm), Aldehyde carbonyl carbon (signal around 190 ppm), Trifluoromethyl carbon (quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet for the -CF₃ group. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 250. Fragmentation pattern would show loss of -CHO, -CF₃, and other characteristic fragments of the biphenyl core. |

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the synthesized compound and confirm its molecular weight.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the final product. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid).

Logical Workflow for Synthesis and Characterization

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides essential information for the synthesis and identification of this compound. The proposed Suzuki-Miyaura coupling is a robust and versatile method for obtaining this valuable intermediate. Standard analytical techniques are outlined for the comprehensive characterization of the final product, ensuring its suitability for further applications in drug discovery and development. Researchers are encouraged to optimize the provided general protocols to suit their specific laboratory conditions and requirements.

References

- 1. scbt.com [scbt.com]

- 2. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 3. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

- 4. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]

- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

Technical Guide: Spectroscopic and Synthetic Overview of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical data for 2'-Trifluoromethyl-biphenyl-3-carbaldehyde. Due to the limited availability of public data, this document also outlines generalized experimental protocols for the synthesis and spectroscopic analysis of similar biphenyl derivatives, which can serve as a reference for researchers.

Compound Identification

The fundamental chemical properties of this compound are well-established and summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 675596-31-3 | [1] |

| Molecular Formula | C₁₄H₉F₃O | [1] |

| Molecular Weight | 250.22 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically available at ≥98% | [2] |

Spectroscopic Data

2.1. NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Multiplicity | Assignment |

| ¹H | CDCl₃ | Data not available | Data not available | Data not available | Data not available |

| ¹³C | CDCl₃ | Data not available | Data not available | Data not available | Data not available |

| ¹⁹F | CDCl₃ | Data not available | Data not available | Data not available | Data not available |

2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | Data not available |

2.3. Mass Spectrometry (MS)

| m/z | Relative Intensity | Fragmentation Assignment |

| Data not available | Data not available | Data not available |

Experimental Protocols

While specific protocols for this compound are not published, the following sections describe general methodologies for the synthesis and spectroscopic characterization of similar fluorinated biphenyl compounds.

3.1. Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of biphenyl derivatives is commonly achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] A general procedure is outlined below.

Reactants:

-

Aryl halide (e.g., 3-bromobenzaldehyde)

-

Arylboronic acid (e.g., (2-(trifluoromethyl)phenyl)boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane and water)

Procedure:

-

In a pressure tube, combine the aryl halide (1.0 eq), arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.5 mol %).

-

Add a solvent mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

-

Seal the tube and heat the reaction mixture at a specified temperature (e.g., 105 °C) for a designated time (e.g., 8.5 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and perform a work-up, which typically involves extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield the desired biphenyl compound.

3.2. NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of fluorinated organic compounds is as follows.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is usually required compared to ¹H NMR. Chemical shifts are referenced to the deuterated solvent signal.

-

¹⁹F NMR: Acquire spectra with proton decoupling. Chemical shifts can be referenced to an external standard such as CFCl₃.

3.3. IR Spectroscopy Protocol

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

For solid samples, a small amount of the material is placed directly on the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

3.4. Mass Spectrometry Protocol

Instrumentation:

-

A mass spectrometer, for instance, one coupled with a gas chromatograph (GC-MS) for volatile compounds, or one with a direct infusion electrospray ionization (ESI) source.

Sample Preparation:

-

For GC-MS, dissolve the sample in a volatile organic solvent.

-

For ESI-MS, dissolve the sample in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

Inject the sample into the instrument and acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow and Pathway Visualization

The creation of diagrams for signaling pathways or experimental workflows requires specific information about the compound's interactions or the multi-step processes in which it is used. As no such information for this compound was found in the public domain, a meaningful visualization using Graphviz could not be generated.

Below is a conceptual workflow for the synthesis and characterization of a generic biphenyl compound, which can be adapted for this compound once specific experimental details are determined.

Caption: General synthesis and characterization workflow.

References

Potential Derivatives of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the synthetic potential of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde, a fluorinated aromatic aldehyde with significant promise as a scaffold in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of derivative compounds. This document outlines key synthetic transformations of the carbaldehyde functional group into imines, alcohols, carboxylic acids, and alkenes. Detailed experimental protocols, adapted from established methodologies for aromatic aldehydes, are provided. Furthermore, this guide includes a summary of reported biological activities for structurally related biphenyl derivatives to offer a comparative context for potential therapeutic applications.

Introduction to this compound

This compound is an aromatic aldehyde featuring a biphenyl backbone substituted with a trifluoromethyl group. The biphenyl moiety is a common structural motif in a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The trifluoromethyl group is a valuable substituent in drug design, known to improve key pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. The carbaldehyde functional group serves as a versatile synthetic handle for the generation of a diverse library of derivatives.

Synthetic Pathways and Potential Derivatives

The aldehyde functionality of this compound allows for a variety of chemical transformations to produce a range of derivatives. The primary reaction pathways include:

-

Imine Formation: Condensation with primary amines to yield Schiff bases (imines).

-

Reduction: Reduction of the aldehyde to a primary alcohol.

-

Oxidation: Oxidation of the aldehyde to a carboxylic acid.

-

Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

The following diagram illustrates these potential synthetic transformations.

Caption: Synthetic pathways from this compound.

Data Presentation: Biological Activities of Representative Biphenyl Derivatives

| Compound Class | Representative Compound | Biological Target/Activity | IC50 Value | Reference |

| Carboxylic Acid | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivative (3j) | Anticancer (MCF-7 cell line) | 9.92 ± 0.97 µM | [1] |

| Carboxylic Acid | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivative (3j) | Anticancer (MDA-MB-231 cell line) | 9.54 ± 0.85 µM | [1] |

| Carboxylic Acid | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3a) | Anticancer (MCF-7 cell line) | 10.14 ± 2.05 µM | [1] |

| Carboxylic Acid | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (3a) | Anticancer (MDA-MB-231 cell line) | 10.78 ± 2.58 µM | [1] |

| Sulfonamide | Pestasulfamide A | Anti-acetylcholine esterase (AChE) | 11.94 µM | [2] |

Experimental Protocols

The following are detailed, representative methodologies for the key transformations of this compound. These protocols are adapted from established procedures for aromatic aldehydes and may require optimization for this specific substrate.[3][4][5][6][7]

Synthesis of Imine Derivatives

This protocol describes the condensation reaction of this compound with a primary amine.

Caption: Experimental workflow for imine synthesis.

Materials:

-

This compound (1.0 mmol)

-

Primary amine (e.g., aniline or benzylamine) (1.2 mmol)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or Methyl tert-butyl ether (MTBE)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask containing anhydrous MgSO₄ and a stir bar, add the solvent (CH₂Cl₂ or MTBE).

-

Add this compound (1.0 mmol) and the primary amine (1.2 mmol) to the flask.

-

Seal the flask and stir the mixture at room temperature for one hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through Celite to remove the MgSO₄.

-

Wash the Celite pad with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude imine product.

-

Analyze the product by ¹H NMR spectroscopy to determine purity and yield. Further purification can be achieved by column chromatography if necessary.[6]

Synthesis of (2'-Trifluoromethyl-biphenyl-3-yl)methanol (Alcohol Derivative)

This protocol details the reduction of the aldehyde to the corresponding primary alcohol.

Materials:

-

This compound (10 mmol)

-

Methanol (30 mL)

-

Water (10 mL)

-

Powdered Iron Sulfide (FeS) (50 mmol)

-

Ammonium Chloride (NH₄Cl) (50 mmol)

-

Methylene Chloride

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (10 mmol) in a mixture of methanol (30 mL) and water (10 mL) in a round-bottom flask.[4]

-

Add powdered iron sulfide (50 mmol) and ammonium chloride (50 mmol) to the solution.[4]

-

Reflux the mixture using a water bath, monitoring the reaction by TLC.[4]

-

Once the reaction is complete, cool the mixture and filter to remove the solid residue. Wash the residue with methanol (2 x 5 mL).[4]

-

Combine the filtrate and washings and remove the solvent by distillation under reduced pressure.[4]

-

Extract the residue with methylene chloride (3 x 30 mL).[4]

-

Wash the combined organic layers with water (3 x 30 mL) and dry over anhydrous sodium sulfate.[4]

-

Remove the solvent under reduced pressure to yield the alcohol product, which can be further purified by distillation or column chromatography.[4]

Synthesis of 2'-Trifluoromethyl-biphenyl-3-carboxylic acid (Carboxylic Acid Derivative)

This protocol describes the oxidation of the aldehyde to a carboxylic acid using the Pinnick oxidation, a mild and selective method.[5]

Materials:

-

This compound (1 mmol)

-

Acetonitrile

-

tert-Butanol

-

Water

-

Sodium dihydrogen phosphate monohydrate (0.62 mmol)

-

2-Methyl-2-butene (1.5 mmol)

-

80% aqueous sodium chlorite (3.2 mmol)

Procedure:

-

Dissolve this compound (1 mmol) in a mixture of acetonitrile, tert-butanol, and water (5:7:1 ratio, 10 mL total).[5]

-

Add sodium dihydrogen phosphate monohydrate (0.62 mmol) to the solution.[5]

-

Cool the reaction mixture in an ice bath and add 2-methyl-2-butene (1.5 mmol).[5]

-

Slowly add a solution of 80% aqueous sodium chlorite (3.2 mmol).[5]

-

Stir the reaction mixture in the cold until the starting material is consumed (monitor by TLC).

-

Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the crude carboxylic acid by recrystallization or column chromatography.

Synthesis of Alkene Derivatives via Wittig Reaction

This protocol outlines the conversion of the aldehyde to an alkene using a phosphonium ylide.

Caption: Experimental workflow for the Wittig reaction.

Materials:

-

This compound (50 mg)

-

(Carbethoxymethylene)triphenylphosphorane (ylide) (1.2 mol equivalents)

-

Dichloromethane (3 mL)

-

25% Diethyl ether in hexanes

-

Dram vial

-

Stir vane

Procedure:

-

Dissolve this compound (50 mg) in dichloromethane (3 mL) in a dram vial equipped with a stir vane.[7]

-

Add the phosphonium ylide (1.2 mol equivalents) portion-wise while stirring.[7]

-

Stir the reaction at room temperature for two hours, monitoring by TLC.[7]

-

Upon completion, evaporate the dichloromethane with a stream of nitrogen gas.[7]

-

Dissolve the reaction mixture in 25% diethyl ether in hexanes (2-3 mL) to precipitate the triphenylphosphine oxide byproduct.[7]

-

Transfer the solution to a clean vial, leaving the precipitate behind.

-

Evaporate the majority of the solvent and purify the crude alkene product using microscale wet column chromatography.[7]

Conclusion

This compound represents a promising and versatile starting material for the synthesis of a wide array of derivatives. The presence of both the biphenyl scaffold and the trifluoromethyl group suggests that its derivatives could exhibit interesting biological activities. The synthetic protocols provided herein offer a foundation for the exploration of these potential derivatives. Further research is warranted to synthesize and evaluate the pharmacological properties of this compound class, which may lead to the discovery of novel therapeutic agents.

References

The Advent and Evolution of Trifluoromethylated Biphenyls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group into the biphenyl scaffold has been a transformative approach in medicinal chemistry and materials science. This guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for trifluoromethylated biphenyl compounds. It details key experimental protocols, presents collated quantitative data for comparative analysis, and visualizes synthetic pathways to offer a thorough technical resource for professionals in the field. The unique electronic properties conferred by the CF3 group—strong electron-withdrawing nature, high electronegativity, and metabolic stability—have established these compounds as privileged structures in the design of pharmaceuticals and advanced materials.

Historical Perspective: From Curiosity to Core Moiety

The journey of trifluoromethylated aromatic compounds began long before their biphenyl derivatives were widely explored. The field of organofluorine chemistry traces its roots to the 19th century, with the first synthesis of an organofluorine compound, benzoyl fluoride, reported by Alexander Borodin in 1862 through a halogen exchange reaction.[1] However, the highly reactive nature of elemental fluorine posed significant challenges.[1][2]

A pivotal moment arrived in 1892 when Frédéric Swarts developed a practical method for producing benzotrifluoride, a key precursor for many trifluoromethylated aromatics, by reacting benzotrichloride with antimony fluoride.[3] This breakthrough paved the way for more intensive research into the effects of the trifluoromethyl group on organic molecules. The medicinal use of the trifluoromethyl group began to be recognized in the 1920s, with research intensifying significantly in the mid-1940s.[4] Early investigations into the biological activity of trifluoromethyl compounds were pioneered by F. Lehmann in 1927.[3] By the mid-20th century, the synthesis of trifluoromethyl-substituted biphenyls was being actively explored, as evidenced by a 1947 patent describing their preparation.[5]

The latter half of the 20th century and the early 21st century witnessed the development of sophisticated transition-metal-catalyzed cross-coupling reactions, which revolutionized the synthesis of biaryl compounds, including their trifluoromethylated analogues. The advent of the Suzuki-Miyaura, Ullmann, and other coupling reactions provided chemists with powerful and versatile tools to construct the trifluoromethylated biphenyl core with high efficiency and selectivity.

Synthetic Methodologies and Key Experimental Protocols

The construction of the trifluoromethylated biphenyl framework primarily relies on the formation of the biaryl C-C bond. Several classical and modern synthetic methods have been adapted and optimized for this purpose.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and has been extensively applied to the preparation of trifluoromethylated biphenyls. This palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid offers high functional group tolerance and generally proceeds under mild conditions.

-

Reactants: 1-bromo-3,4-difluorobenzene (0.1 g, 0.518 mmol), 4-tert-butylphenylboronic acid (0.138 g, 0.777 mmol), potassium phosphate (K3PO4) (0.164 g, 0.777 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.0089 g, 1.5 mol %).

-

Solvent: Water:dioxane mixture (1:3 v/v).

-

Procedure: The reactants are added to a pressure tube and heated at 105 °C for 8.5 hours. The reaction progress is monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted. Purification is achieved by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

-

Yield: 77%.

Ullmann Reaction

The Ullmann reaction, one of the earliest methods for biaryl synthesis, involves the copper-mediated coupling of two aryl halide molecules. While it often requires harsh reaction conditions (high temperatures), it remains a valuable method, particularly for the synthesis of symmetrical biphenyls.

-

Reactants: 3-iodotoluene (10 g) and activated copper powder (20 g).

-

Procedure: The reactants are mixed in a heat-resistant test tube and heated to 270 °C for 30 minutes.

-

Work-up and Purification: The reaction mass is treated with boiling heptane three times. The heptane solution is decanted and evaporated under vacuum. The residue is then vacuum-distilled, collecting the fraction at 155-180 °C / 15-20 mm Hg.

-

Yield: 25-42%.

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is an aryl-aryl coupling that proceeds via a diazonium salt intermediate. It offers a wide scope but can suffer from low yields due to side reactions.[6]

An aniline derivative is treated with a diazotizing agent (e.g., sodium nitrite in acidic solution) to form a diazonium salt. This salt is then reacted with an arene in the presence of a base to yield the biaryl compound.

A detailed experimental protocol for a specific trifluoromethylated biphenyl via this method was not found in the immediate search results, reflecting its less frequent use compared to modern cross-coupling reactions.

Quantitative Data of Representative Compounds

The following tables summarize key quantitative data for several trifluoromethylated biphenyl compounds, facilitating comparison of their physical and spectroscopic properties.

Table 1: Physical Properties of Selected Trifluoromethylated Biphenyls

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4,4'-Bis(trifluoromethyl)biphenyl | C14H8F6 | 290.20 | Not specified |

| 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | C16H16F2 | 246.30 | 105–107 |

| 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone | C14H10F2O | 232.23 | 71–72 |

| 3,4-difluoro-3'-nitro-1,1'-biphenyl | C12H7F2NO2 | 235.19 | 92–93 |

Table 2: Reaction Yields for Suzuki-Miyaura Synthesis of Difluorinated Biphenyls [7]

| Product | Yield (%) |

| 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | 77 |

| 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone | 79 |

| 3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl | 72 |

| 3,4-difluoro-3'-nitro-1,1'-biphenyl | 80 |

| (3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane | 82 |

Table 3: Spectroscopic Data for 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl [7]

| Spectroscopy | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ: 7.6 (s, 4H), 7.5 (s, 2H), 7.4 (m, 1H), 1.35 (s, 9H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ: 151.1 (CF, JCF = 7.5 Hz), 149.1 (CF, JCF = 7.5 Hz), 148.7 (CH), 138.6 (C–C), 136.5 (C–C), 126 (CH), 122.5 (CH), 117.2 (CH, JCF–CH = 12 Hz), 116 (CH, JCF–CH = 13.5 Hz), 115 (CH), 34.5 (t. butyl-C), 31 (CH₃) |

| FTIR (cm⁻¹) | 2961 (s, C–H, Str-sp²), 2840 (m, C–H, Str-sp³), 1603 (m, C–H bending), 1496 (m, C=C) |

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of key synthetic reactions for preparing trifluoromethylated biphenyls.

Applications and Future Outlook

The unique properties imparted by the trifluoromethyl group have made trifluoromethylated biphenyls highly valuable in several fields:

-

Pharmaceuticals: The CF3 group can enhance metabolic stability, increase lipophilicity (aiding in cell membrane permeability), and improve binding affinity to biological targets. A prominent example is Celecoxib (Celebrex) , a nonsteroidal anti-inflammatory drug (NSAID) that features a trifluoromethyl group on a pyrazole ring attached to a biphenyl-like system. While not a simple biphenyl, its structure highlights the importance of the trifluoromethylphenyl moiety.

-

Agrochemicals: Similar to pharmaceuticals, the CF3 group is used to modulate the properties of pesticides and herbicides, enhancing their potency and stability.

-

Materials Science: The strong C-F bond and the electronic nature of the CF3 group contribute to the thermal and chemical stability of materials. Trifluoromethylated biphenyls are investigated for use in liquid crystals, polymers, and other advanced materials.

The future of trifluoromethylated biphenyl chemistry lies in the development of more efficient, sustainable, and selective synthetic methods. Advances in catalysis, including photoredox and electrochemistry, are expected to provide milder and more environmentally friendly routes to these valuable compounds. Furthermore, as our understanding of structure-activity relationships deepens, the rational design of novel trifluoromethylated biphenyls with tailored properties for specific applications in medicine and materials science will continue to be a vibrant area of research.

References

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 5. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]

- 6. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural analysis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to predict and discuss its key structural and spectroscopic features. The document details expected data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Furthermore, it outlines relevant experimental protocols for its synthesis and characterization, aiming to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

Introduction

Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural properties and prevalence in biologically active compounds. The introduction of a trifluoromethyl group and a carbaldehyde functionality, as in this compound, is anticipated to modulate its electronic properties, conformational behavior, and biological activity. This guide provides a detailed structural and analytical profile of this compound, based on established principles and data from closely related molecules.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₉F₃O |

| Molecular Weight | 250.22 g/mol |

| CAS Number | 675596-31-3[1] |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like Chloroform, Dichloromethane, and Ethyl Acetate |

Structural Analysis

X-ray Crystallography

While no crystal structure is publicly available for this compound, analysis of the closely related molecule, 4-chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde, provides insights into the expected solid-state conformation[2].

Table 1: Predicted Crystallographic Parameters and Selected Bond Lengths, Angles, and Torsion Angles (based on a structural analog)

| Parameter | Predicted Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Bond Length (C-C biphenyl) | ~1.49 Å |

| Bond Length (C-CF₃) | ~1.51 Å |

| Bond Length (C-CHO) | ~1.48 Å |

| Bond Length (C=O) | ~1.21 Å |

| Bond Angle (C-C-C biphenyl) | ~120° |

| Bond Angle (C-C-CF₃) | ~120° |

| Bond Angle (C-C-CHO) | ~120° |

| Torsion Angle (Dihedral angle between phenyl rings) | ~45-55° |

Note: These values are estimations based on the crystal structure of 4-chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde and may vary for the target molecule.[2]

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound are presented below, based on data from analogous compounds.

Table 2: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic-H | 10.1 | s |

| Aromatic-H | 7.4 - 8.2 | m |

The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons will appear as a complex multiplet pattern.

Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~192 |

| Aromatic C-H | 125 - 138 |

| Aromatic C (quaternary) | 135 - 148 |

| C-CF₃ | ~129 (q, J ≈ 32 Hz) |

| CF₃ | ~124 (q, J ≈ 272 Hz) |

The carbonyl carbon will be significantly downfield. The carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.

Table 4: Predicted ¹⁹F NMR Chemical Shifts (376 MHz, CDCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -65 | s |

The trifluoromethyl group is expected to show a singlet in the typical region for aromatic trifluoromethyl groups. The exact chemical shift is sensitive to the electronic environment.[3]

The IR spectrum will be dominated by characteristic absorptions of the aromatic rings and the carbaldehyde group.

Table 5: Predicted IR Absorption Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aldehyde) | 2850 - 2750 | Weak |

| C=O (aldehyde) | 1710 - 1690 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong |

| C-F (in CF₃) | 1350 - 1100 | Strong, multiple bands |

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Fragment | Description |

| 250 | [M]⁺ | Molecular Ion |

| 249 | [M-H]⁺ | Loss of the aldehydic proton |

| 221 | [M-CHO]⁺ | Loss of the formyl group |

| 181 | [M-CF₃]⁺ | Loss of the trifluoromethyl group |

| 152 | [Biphenyl]⁺ | Biphenyl radical cation |

The fragmentation pattern will be influenced by the stability of the resulting carbocations and radicals.[4][5]

Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

A plausible synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme: (2-(Trifluoromethyl)phenyl)boronic acid + 3-Bromobenzaldehyde → this compound

Detailed Protocol:

-

To a degassed mixture of a suitable solvent (e.g., a 3:1 mixture of 1,4-dioxane and water) add (2-(Trifluoromethyl)phenyl)boronic acid (1.2 equivalents), 3-bromobenzaldehyde (1.0 equivalent), and a base such as cesium carbonate (2.0 equivalents).

-

Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (3-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[6][7]

Analytical Characterization Protocols

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative ¹³C NMR, a higher concentration (20-50 mg) might be necessary.

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

Use a standard non-polar capillary column (e.g., HP-5MS).

-

Employ a suitable temperature program, for example, starting at 100 °C, ramping to 280 °C at 15 °C/min, and holding for 5 minutes.

-

Set the mass spectrometer to scan in the range of 40-400 m/z in electron ionization (EI) mode.

-

Prepare a stock solution of the compound in a suitable solvent like acetonitrile (e.g., 1 mg/mL) and dilute to working concentrations.

-

Use a reverse-phase C18 column.

-

Employ a mobile phase, for example, a gradient of acetonitrile and water.

-

Set the UV detector to a wavelength where the compound exhibits strong absorbance (likely in the range of 254-280 nm).

Visualizations

Caption: Workflow for the synthesis and structural elucidation of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide provides a detailed, albeit predictive, structural analysis of this compound. By compiling data from analogous compounds and outlining standardized experimental protocols, this document serves as a foundational resource for researchers. The presented information is intended to facilitate the synthesis, characterization, and further investigation of this and related compounds for potential applications in drug discovery and materials science. It is important to reiterate that the quantitative data presented are estimations and should be confirmed by direct experimental analysis of the target molecule.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Exploration of Trifluoromethyl-Biphenyls in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl (CF3) groups into the biphenyl scaffold has emerged as a powerful strategy in modern medicinal chemistry. This modification significantly impacts the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to therapeutic targets. This technical guide provides an in-depth overview of the theoretical and computational studies of trifluoromethyl-biphenyls, alongside experimental protocols and data, to aid in the rational design and development of novel therapeutics.

Physicochemical and Biological Properties of Trifluoromethyl-Biphenyls

The trifluoromethyl group is a key pharmacophore due to its unique electronic properties and steric profile. It is a strong electron-withdrawing group and is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. These properties have been leveraged to develop potent inhibitors for a range of biological targets.

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Containing Compounds

| Compound/Group | Molecular Weight ( g/mol ) | LogP | pKa | Notes |

| Trifluoromethyl group (-CF3) | 69.00 | +0.88 (Hansch π) | - | High lipophilicity and metabolic stability.[1] |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | 539.6 | Not reported | Not reported | Synthesized via solventless direct amidation.[2] |

| PCB 77 (3,3',4,4'-Tetrachlorobiphenyl) | 291.98 | 6.04–6.63 | - | For comparison of a related biphenyl structure.[3] |

| PCB 153 (2,2',4,4',5,5'-Hexachlorobiphenyl) | 360.88 | 6.72 | - | For comparison of a related biphenyl structure.[3] |

Synthesis and Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyl derivatives, including those bearing trifluoromethyl groups. This palladium-catalyzed reaction offers a versatile and efficient method for creating carbon-carbon bonds between aryl halides and arylboronic acids.

General Protocol for Suzuki-Miyaura Synthesis of Trifluoromethyl-Biphenyls

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Aryl halide (e.g., a brominated trifluoromethyl-benzene)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like XPhos)[4]

-

Solvent system (e.g., a mixture of THF, toluene, and water)[4][5]

Procedure:

-

In a reaction vessel, combine the aryl halide, arylboronic acid (typically 1.1-1.5 equivalents), palladium catalyst (typically 1-5 mol%), and base (typically 2-3 equivalents).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80°C to 110°C.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of α-Trifluoromethyl Chalcones

α-Trifluoromethyl chalcones have demonstrated significant anticancer activity. Their synthesis typically involves a Claisen-Schmidt condensation followed by trifluoromethylation.[7]

Step 1: Claisen-Schmidt Condensation

-

React an appropriate aryl methyl ketone with an aromatic aldehyde in the presence of a base (e.g., 40% KOH in ethanol) at room temperature to form the chalcone precursor.[7]

Step 2: Trifluoromethylation

-

The resulting chalcone is then reacted with a trifluoromethylating agent, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's reagent), in the presence of a copper catalyst (e.g., CuI) in a solvent like DMF at elevated temperatures (e.g., 80°C).[7]

Biological Activity and Signaling Pathways

Trifluoromethyl-biphenyl derivatives have shown promise in several therapeutic areas, including oncology and inflammatory diseases.

Anticancer Activity

N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC): This novel synthetic compound has been shown to inhibit the growth of liver cancer cells (HepG2, Hep3B) in a concentration-dependent manner (1-10.8 µM).[8] NHDC induces apoptosis and inhibits the STAT3 signaling pathway by directly binding to and activating Hepatocyte Nuclear Factor 4 alpha (HNF4α).[8] In vivo studies have confirmed that NHDC can prevent liver tumor growth.[8]

α-Trifluoromethyl Chalcones: Several α-trifluoromethyl chalcones have exhibited potent antiproliferative activity against androgen-independent prostate cancer cell lines (DU145 and PC-3), with some compounds showing IC₅₀ values below 0.2 μM.[7] These compounds induce cell accumulation in the sub-G1 and G2/M phases of the cell cycle.[7]

Table 2: In Vitro Anticancer Activity of Selected α-Trifluoromethyl Chalcones

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| YS71 | LNCaP (with DHT) | 0.59 | [9] |

| YS71 | LNCaP (without DHT) | 0.7 | [9] |

| YS71 | PC-3 | 0.35 | [9] |

| YS71 | DU145 | 0.26 | [9] |

| 4-NO₂ chalcone (2) | DU145 | < 0.2 | [7] |

| 4-NO₂ chalcone (2) | PC-3 | < 0.2 | [7] |

| 3,4-difluorochalcone (5) | DU145 | < 0.2 | [7] |

| 3,4-difluorochalcone (5) | PC-3 | < 0.2 | [7] |

Anti-inflammatory Activity

Novel imidazole derivatives containing a trifluoromethylphenyl group have been synthesized and evaluated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[10] Some of these compounds have shown considerable inhibitory activity, with IC₅₀ values in the nanomolar range.[10] The p38 MAP kinase pathway is crucial in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1.[11]

Table 3: p38 MAP Kinase Inhibitory Activity of Trifluoromethylphenyl Imidazole Derivatives

| Compound | IC₅₀ (nM) | Reference |

| Adezmapimod (SB203580) (Reference) | 222.44 ± 5.98 | [10] |

| Compound AA6 | 403.57 ± 6.35 | [10] |

Computational Studies

Computational chemistry plays a vital role in understanding the structure-activity relationships of trifluoromethyl-biphenyls and in guiding the design of new analogs. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are commonly employed techniques.

Density Functional Theory (DFT)

DFT calculations are used to optimize the molecular geometry and to determine various electronic properties. A common approach involves using Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) and a basis set such as 6-311+G(d,p).[2]

Key DFT-derived parameters:

-

Optimized Geometry: Provides bond lengths, bond angles, and dihedral angles.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule.

-

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: Investigates charge transfer and intramolecular interactions.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of trifluoromethyl-biphenyls, particularly their interactions with biological targets like proteins. These simulations can provide insights into the stability of ligand-protein complexes and the binding modes of inhibitors.

Visualizations

Signaling Pathway Diagram

Caption: NHDC-mediated inhibition of the STAT3 signaling pathway.

Experimental Workflow Diagram

Caption: General workflow for the study of trifluoromethyl-biphenyls.

Conclusion

Trifluoromethyl-biphenyls represent a highly valuable class of compounds in drug discovery. The strategic incorporation of the trifluoromethyl group confers advantageous physicochemical properties that can be exploited to design potent and selective modulators of various biological targets. The integration of synthetic chemistry, in vitro biological evaluation, and computational modeling provides a robust framework for the continued development of novel trifluoromethyl-biphenyl-based therapeutics. This guide serves as a foundational resource for researchers to navigate the theoretical and practical aspects of working with this important chemical scaffold.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Table 4-7, Physical and Chemical Properties of Several Congeners of Polychlorinated Biphenyls - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 10. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2'-Trifluoromethyl-biphenyl-3-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Trifluoromethyl-biphenyl-3-carbaldehyde is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex molecular scaffolds with therapeutic potential. The presence of the trifluoromethyl group is of particular significance in drug design. It is known to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This increase in lipophilicity can improve membrane permeability, a crucial factor for a drug's bioavailability.[1][2] The trifluoromethyl group's strong electron-withdrawing nature can also modulate the electronic properties of the molecule, potentially leading to more potent and selective biological activity.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential kinase inhibitor.

Application Note 1: Synthesis of (E)-3-(2'-Trifluoromethyl-biphenyl-3-yl)-acrylamide, a Scaffold for SGK-1 Inhibitors

Serum and glucocorticoid-regulated kinase 1 (SGK-1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[3] Dysregulation of SGK-1 activity has been implicated in several diseases, such as hypertension, diabetic nephropathy, and cancer, making it an attractive target for therapeutic intervention.

This compound serves as a key starting material for the synthesis of (E)-3-(2'-Trifluoromethyl-biphenyl-3-yl)-acrylamide. This compound belongs to a class of acrylamide derivatives that have been investigated as potential SGK-1 inhibitors. The acrylamide moiety can act as a Michael acceptor, potentially forming a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition.

While specific quantitative data for (E)-3-(2'-Trifluoromethyl-biphenyl-3-yl)-acrylamide is not publicly available, the table below summarizes the IC50 values of other known SGK-1 inhibitors to provide a context for the potential potency of this class of compounds.

Table 1: IC50 Values of Representative SGK-1 Inhibitors

| Compound Name/Reference | Target | IC50 (nM) |

| GSK650394 | SGK-1 | 62 |

| SGK1-IN-1 | SGK-1 | 1 |

| EMD638683 | SGK-1 | 3000 |

| SI-113 | SGK-1 | 600 |

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(2'-Trifluoromethyl-biphenyl-3-yl)-acrylamide

This protocol is adapted from patent WO2005011681A1 and describes the synthesis of the acrylamide derivative from this compound.

Materials:

-

This compound

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), catalytic amount

-

Ammonia solution (0.5 M in dioxane)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Wittig-Horner-Emmons Reaction:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous THF (20 mL) under an inert atmosphere at 0°C, add triethyl phosphonoacetate (2.2 mL, 11 mmol) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0°C and add a solution of this compound (2.5 g, 10 mmol) in anhydrous THF (10 mL) dropwise.

-

Stir the reaction at room temperature for 16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl (E)-3-(2'-trifluoromethyl-biphenyl-3-yl)-acrylate.

-

-

Saponification:

-

Dissolve the purified ester from the previous step in a mixture of THF (20 mL) and methanol (5 mL).

-

Add a solution of lithium hydroxide (0.48 g, 20 mmol) in water (10 mL).

-

Stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give (E)-3-(2'-trifluoromethyl-biphenyl-3-yl)-acrylic acid.

-

-

Amidation:

-

Dissolve the acrylic acid derivative (10 mmol) in anhydrous DCM (30 mL) under an inert atmosphere.

-

Add a catalytic amount of DMF.

-

Cool the solution to 0°C and add oxalyl chloride (1.0 mL, 11.5 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

-

Re-dissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0°C.

-

Add ammonia solution (0.5 M in dioxane, 30 mL, 15 mmol) dropwise.

-

Stir the reaction at room temperature for 2 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain (E)-3-(2'-Trifluoromethyl-biphenyl-3-yl)-acrylamide.

-

Protocol 2: In Vitro SGK-1 Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against SGK-1.

Materials:

-

Recombinant human SGK-1 enzyme

-

SGK-1 substrate peptide (e.g., Crosstide)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Test compound ((E)-3-(2'-Trifluoromethyl-biphenyl-3-yl)-acrylamide) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of the test compound in DMSO.

-

Prepare a kinase reaction mixture containing kinase buffer, SGK-1 enzyme, and the substrate peptide.

-

-

Kinase Reaction:

-

Add the test compound dilutions to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP to the reaction mixture.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Synthesis Workflow

Caption: Synthesis of (E)-3-(2'-Trifluoromethyl-biphenyl-3-yl)-acrylamide.

SGK-1 Signaling Pathway

Caption: Simplified SGK-1 signaling pathway and point of inhibition.

References

- 1. Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serum and glucocorticoid-regulated kinase 1: Structure, biological functions, and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Suzuki Coupling Reactions in the Synthesis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed protocols and data for the synthesis of 2'-Trifluoromethyl-biphenyl-3-carbaldehyde, a valuable building block in medicinal chemistry, via a Suzuki coupling reaction. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the aldehyde functionality serves as a versatile handle for further chemical modifications.

Reaction Principle and Workflow

The synthesis of this compound is typically achieved through a palladium-catalyzed Suzuki coupling between 3-formylphenylboronic acid and 1-bromo-2-(trifluoromethyl)benzene. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: General workflow for the synthesis of the target compound via Suzuki coupling.

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the synthesis of this compound. The selection of catalyst, base, and solvent system is critical for achieving high yields and purity.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Bromo-2-(trifluoromethyl)benzene | 3-Formylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 | |

| 2 | 1-Iodo-2-(trifluoromethyl)benzene | 3-Formylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 80 | 6 | 97 | |

| 3 | 1-Bromo-2-(trifluoromethyl)benzene | 3-Formylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 16 | 92 |

Abbreviations: Pd(PPh₃)₄ - Tetrakis(triphenylphosphine)palladium(0); Pd(dppf)Cl₂ - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II); Pd(OAc)₂ - Palladium(II) acetate; SPhos - 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.

Detailed Experimental Protocol

This protocol details a common procedure for the synthesis of this compound based on the conditions outlined in Entry 1 of the data summary table.

Materials and Equipment:

-

1-Bromo-2-(trifluoromethyl)benzene (1.0 eq)

-

3-Formylphenylboronic acid (1.2 eq)

-